2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid
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Overview
Description
2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H5FN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both cyano and fluoropyridinyl groups in its structure makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid typically involves the reaction of 5-fluoropyridine with cyanoacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoropyridinyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-2-(4-fluoropyridin-3-yl)acetic acid
- 2-Cyano-2-(3-fluoropyridin-4-yl)acetic acid
- 2-Cyano-2-(2-fluoropyridin-5-yl)acetic acid
Uniqueness
2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Biological Activity
2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid is a pyridine derivative that has garnered attention for its significant biological activity. This compound features both cyano and fluoropyridinyl groups, which contribute to its unique chemical properties and potential applications in medicinal chemistry and agrochemicals. Research indicates that it may possess anti-inflammatory and anticancer properties, making it a candidate for further exploration in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₅F₁N₂O₂. The structural components include:
- Cyano group : Acts as an electrophile, enhancing reactivity.
- Fluoropyridinyl group : Participates in hydrogen bonding with biological molecules.
These functional groups allow the compound to modulate various biochemical pathways, which is crucial for its therapeutic effects.
The mechanism of action of this compound involves interactions with specific molecular targets. The cyano group enhances electrophilic characteristics, while the fluoropyridinyl group may facilitate binding to biological targets through hydrogen bonding. This dual functionality is believed to play a role in its observed biological activities.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 | 1.93 | Induction of apoptosis via caspase activation |
U-937 | 0.48 | Cell cycle arrest at G1 phase |
CEM-13 | 0.78 | Modulation of signaling pathways |
The compound's ability to induce apoptosis and arrest cell proliferation positions it as a promising candidate for cancer therapy.
Anti-inflammatory Properties
In addition to its anticancer effects, preliminary studies suggest that this compound may also exhibit anti-inflammatory activity. The fluorinated pyridine structure enhances its binding affinity to inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Activity :
- A recent study assessed the cytotoxic effects of this compound against various leukemia and solid tumor cell lines. Results indicated significant cytotoxicity, with IC₅₀ values ranging from 0.48 µM to 1.93 µM across different cell lines .
-
Mechanistic Studies :
- Flow cytometry assays revealed that the compound triggers apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways . This suggests a clear mechanism by which the compound exerts its anticancer effects.
-
Potential Anti-inflammatory Applications :
- In pharmacological assessments, the compound showed promise as an anti-inflammatory agent by modulating neurotransmitter systems and interacting with inflammatory pathways .
Properties
Molecular Formula |
C8H5FN2O2 |
---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-cyano-2-(5-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-7(11-4-5)6(3-10)8(12)13/h1-2,4,6H,(H,12,13) |
InChI Key |
RSYKQUGTIZTQLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C(C#N)C(=O)O |
Origin of Product |
United States |
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